C14H12O2
C6H5COCH(OH)C6H5
Benzoin
CAS No.: 119-53-9
VCID: VC0196080
Molecular Formula: C14H12O2
C14H12O2
C6H5COCH(OH)C6H5
Molecular Weight: 212.24 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
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Description | Benzoin is a balsamic resin procured from the bark of various tree species within the genus Styrax . This resin, also known as gum benzoin or gum benjamin, possesses a sweet, vanilla-like aroma, making it a common ingredient in incense-making and perfumery . In India, benzoin is known as Sambrani or loban, although loban generally refers to frankincense-type incense . The term "benz" in benzoin is derived from the Arabic phrase lubān jāwī, meaning "frankincense from Java" . It's important not to confuse benzoin (resin) with the chemical compound benzoin, which is chemically derived from benzoin resin; benzoic acid is the primary active ingredient of benzoin resin, not benzoin . Beyond its aromatic applications, benzoin has a history of use in certain medicinal contexts, such as tincture of benzoin . It also sees use in religious practices; gum benzoin is a significant component in church incense, particularly in Eastern Orthodox Christian and Latin Catholic churches . Furthermore, benzoin is utilized in the Arabian Peninsula and Hindu temples where it is burned as incense . It is also a component of Bakhoor (scented wood chips) and various mixed resin incenses in Arab countries and the Horn of Africa . Additionally, benzoin is found in blended Japanese, Indian, and Chinese incenses, as well as Papier d'Arménie and incense sticks . Another substance with a similar name is Benzene (C~6~H~6~), which is an organic chemical compound of the hydrocarbon class . Also, there is Benzoic acid (or C~6~H~5~COOH), which is a colorless crystalline solid and aromatic carboxylic acid . |
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CAS No. | 119-53-9 |
Product Name | Benzoin |
Molecular Formula | C14H12O2 C14H12O2 C6H5COCH(OH)C6H5 |
Molecular Weight | 212.24 g/mol |
IUPAC Name | 2-hydroxy-1,2-diphenylethanone |
Standard InChI | InChI=1S/C14H12O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13,15H |
Standard InChIKey | ISAOCJYIOMOJEB-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)O |
Canonical SMILES | C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)O |
Appearance | White Solid |
Purity | > 95% |
Synonyms | 2-Hydroxy-2-phenylacetophenone; 2-Hydroxy-1,2-diphenylethan-1-on; 2-hydroxy-2-phenyl-acetophenon; Acetophenone, 2-hydroxy-2-phenyl-; Bitter almond oil camphor; bitteralmondoilcamphor; bitter-almond-oilcamphor; (RS)-Benzoin; (±)-2-Hydroxy-1,2-diphenylethanone; (±)- |
PubChem Compound | 8400 |
Last Modified | Aug 15 2023 |
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